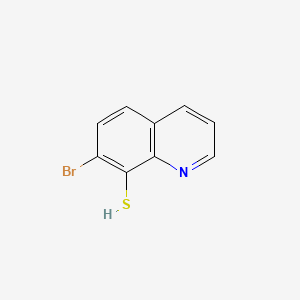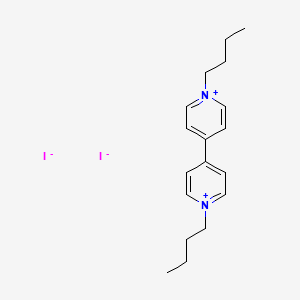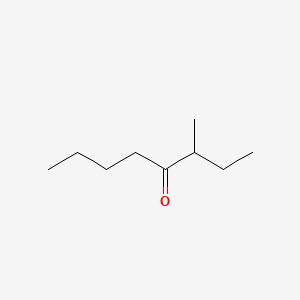
4-丁酰基-2-甲基苯基硼酸
描述
4-Butanoyl-2-methylphenylboronic acid is a chemical compound with the molecular formula C11H17BO3 . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular structure of 4-Butanoyl-2-methylphenylboronic acid consists of a boronic acid group attached to a phenyl ring, which is further substituted with a butoxy group and a methyl group . The average mass of the molecule is 208.062 Da .Chemical Reactions Analysis
Boronic acids, including 4-Butanoyl-2-methylphenylboronic acid, are known to participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .科学研究应用
1. 生物医学成像和治疗
4-丁酰基-2-甲基苯基硼酸在功能化后,可在生物医学成像和治疗中得到应用。Li 和 Liu (2021) 合成了一种衍生物 Py-PBA,它形成纳米棒,能够对细胞表面唾液酸进行双光子成像。这些纳米棒还因其在照射下产生单线态氧的能力而显示出光动力治疗的潜力,为癌症细胞治疗和活细胞分析提供了一种方法 (Li 和 Liu,2021).
2. 化学合成
在化学合成中,该化合物在形成其他化合物中起作用。例如,Yamamoto 和 Kirai (2008) 证明了它在通过 Cu 催化的氢芳基化过程合成 4-芳基香豆素中的作用,表明了它在生产生物活性化合物中的用途 (Yamamoto 和 Kirai,2008).
3. 生物缀合和蛋白质化学
Dilek 等人。(2015) 表明 2-甲酰苯基硼酸(一种相关化合物)可以在中性水溶液中快速形成稳定的硼氮杂环,可用于生物正交偶联反应。此特性对于在生理相容条件下进行蛋白质偶联特别有益 (Dilek 等人,2015).
4. 催化
在催化中,丁基硼酸等伯烷基硼酸对 α-羟基羧酸的脱水酰胺缩合表现出很高的活性。这表明 4-丁酰基-2-甲基苯基硼酸在类似催化过程中具有潜在应用 (Yamashita、Sakakura 和 Ishihara,2013).
5. 超分子化学
Pedireddi 和 Seethalekshmi (2004) 探索了苯基硼酸在超分子组装体设计和合成中的应用。这些组装体的形成是由于氢键作用,表明 4-丁酰基-2-甲基苯基硼酸在构建新型分子结构中的潜在应用领域 (Pedireddi 和 Seethalekshmi,2004).
6. 纳米技术
在纳米技术中,Zhang、Zheng 和 Ni (2015) 的一项研究说明了苯基硼酸功能化氧化石墨烯在选择性富集和分析具有邻二醇的小分子的用途。这展示了 4-丁酰基-2-甲基苯基硼酸衍生物在先进材料科学中的另一应用途径 (Zhang、Zheng 和 Ni,2015).
作用机制
Target of Action
4-Butanoyl-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the transition metal catalysts, such as palladium, and the organic groups that participate in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 4-Butanoyl-2-methylphenylboronic acid is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .
Result of Action
The result of the action of 4-Butanoyl-2-methylphenylboronic acid is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide variety of organic compounds . On a molecular level, the compound acts as a source of nucleophilic organic groups that are transferred from boron to palladium .
Action Environment
The action of 4-Butanoyl-2-methylphenylboronic acid is influenced by various environmental factors. The SM coupling reaction, in which it is used, benefits from exceptionally mild and functional group tolerant reaction conditions . The compound itself is relatively stable, readily prepared, and generally environmentally benign . These properties make it suitable for use under a wide range of conditions .
安全和危害
生化分析
Biochemical Properties
Organoboron compounds like 4-Butanoyl-2-methylphenylboronic acid are known to play a significant role in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst . The organoboron compound acts as a nucleophile, transferring from boron to palladium during the transmetalation process .
Cellular Effects
Organoboron compounds are generally known for their mild and functional group tolerant reaction conditions, which could potentially influence cellular processes .
Molecular Mechanism
In the context of Suzuki–Miyaura coupling reactions, 4-Butanoyl-2-methylphenylboronic acid may participate in the transmetalation process . This involves the transfer of the organoboron compound from boron to palladium, a key step in the formation of new carbon-carbon bonds .
Metabolic Pathways
Organoboron compounds are known to participate in various chemical reactions, including carbon-carbon bond forming reactions .
属性
IUPAC Name |
(4-butanoyl-2-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-3-4-11(13)9-5-6-10(12(14)15)8(2)7-9/h5-7,14-15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQKTRNPPRSVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)CCC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238574 | |
| Record name | Boronic acid, B-[2-methyl-4-(1-oxobutyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096334-25-5 | |
| Record name | Boronic acid, B-[2-methyl-4-(1-oxobutyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-methyl-4-(1-oxobutyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



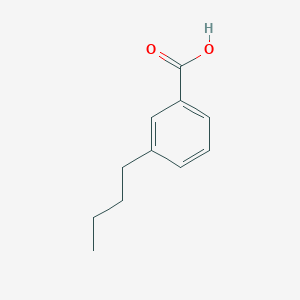

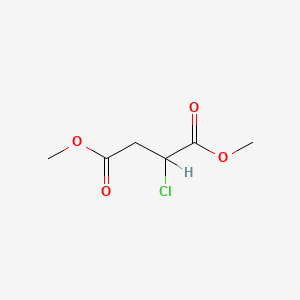
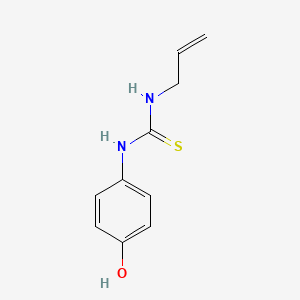
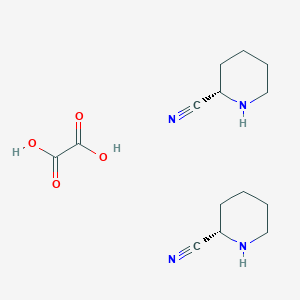
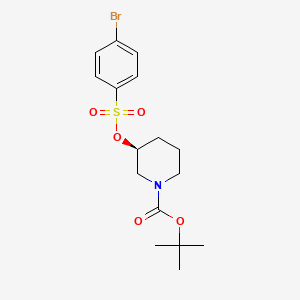
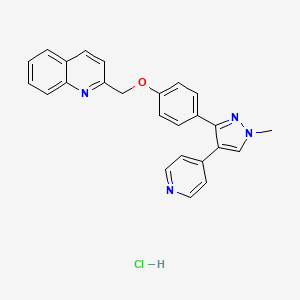
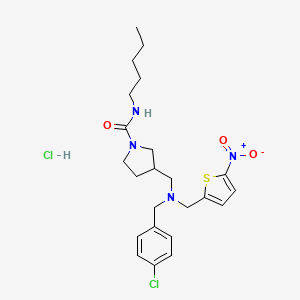
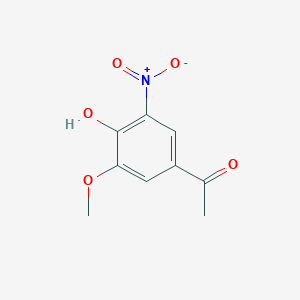
![(2E)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B3049457.png)
